2-Cyclopropyl-3-methylquinoline-4-carboxylic acid chemical properties
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of 2-cyclopropyl-3-methylquinoline-4-carboxylic acid, a heterocyclic compound built upon the quinoline-4-carboxylic acid scaffold. The quinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This document, intended for researchers, chemists, and drug development professionals, delineates the primary synthetic routes to this molecule, with a detailed focus on the Pfitzinger reaction. It further presents a thorough analysis of its physicochemical and spectroscopic properties, offering predictive data and interpretation based on established principles of analytical chemistry. Finally, the guide explores the compound's potential chemical reactivity and places its properties within the broader context of the known biological activities of quinoline-4-carboxylic acids, particularly in anticancer and antibacterial research.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
First isolated from coal tar in 1834, quinoline and its derivatives have become foundational components in the field of heterocyclic chemistry and drug discovery.[1] The fusion of a benzene ring with a pyridine ring creates a scaffold that is both chemically versatile and biologically active. Among its many derivatives, the quinoline-4-carboxylic acid framework has proven to be exceptionally valuable, demonstrating a wide spectrum of pharmacological activities.[2] The versatility of this core structure allows for extensive substitution, enabling the precise modulation of its biological and physical properties.[2]
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid is a specific derivative featuring key substitutions that are of significant interest for structure-activity relationship (SAR) studies:
-
Quinoline Core: The fundamental aromatic heterocyclic system.
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C2-Cyclopropyl Group: A small, strained ring that can influence binding affinity and metabolic stability.
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C3-Methyl Group: An alkyl substituent that adds steric bulk and lipophilicity.
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C4-Carboxylic Acid Group: A critical functional group for salt formation, hydrogen bonding, and often essential for biological activity.
This guide will systematically explore the chemical landscape of this molecule, providing the technical insights necessary for its synthesis, characterization, and evaluation in a research setting.
Synthetic Pathways and Methodologies
The synthesis of 2,3-disubstituted quinoline-4-carboxylic acids is most effectively achieved through well-established named reactions. For the target molecule, the Pfitzinger reaction stands out as the most direct and logical approach.
The Pfitzinger Reaction: A Primary Synthetic Route
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for preparing substituted quinoline-4-carboxylic acids.[3][4] The reaction condenses isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] This methodology is particularly well-suited for the target molecule because the required carbonyl precursor, cyclopropyl methyl ketone, directly provides the necessary C2-cyclopropyl and C3-methyl substituents.
Causality of Method Choice: The Pfitzinger reaction is chosen for its directness. The isatin molecule provides the aniline-derived portion of the quinoline and the C4-carboxylic acid, while the two carbons of the ketone's enolate and the carbonyl carbon form the pyridine ring, elegantly installing the substituents at the C2 and C3 positions.
Reaction Mechanism: The mechanism proceeds through several distinct steps:
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Base-Mediated Hydrolysis: The strong base (e.g., potassium hydroxide) hydrolyzes the amide bond within the isatin ring, opening it to form a keto-acid intermediate.[4]
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Condensation: The aniline portion of the opened intermediate condenses with the carbonyl group of cyclopropyl methyl ketone to form an imine.
-
Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization.[3][4]
-
Dehydration: A final dehydration step yields the aromatic quinoline ring system.[4]
Caption: General workflow for the Pfitzinger synthesis.
Experimental Protocol: Pfitzinger Synthesis
This protocol is a representative methodology based on established Pfitzinger reaction conditions. Optimization may be required.
-
Preparation of Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.0 eq) in absolute ethanol (approx. 10-15 mL per gram of isatin).
-
Isatin Addition: Add isatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour. The color should change as the isatin ring opens.[3]
-
Carbonyl Addition: Slowly add cyclopropyl methyl ketone (1.5 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into an ice-water mixture.
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Acidification: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5-6. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Spectroscopic Characterization
The structural identity and purity of 2-cyclopropyl-3-methylquinoline-4-carboxylic acid are confirmed through a combination of physicochemical measurements and spectroscopic analysis.
Physicochemical Data Summary
| Property | Value / Description | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [5] |
| Molecular Weight | 227.26 g/mol | Calculated |
| Monoisotopic Mass | 227.0946 Da | [5] |
| Appearance | Expected to be a solid at room temperature. | [6] |
| XlogP (Predicted) | 2.7 | [5] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF, and soluble in aqueous base. | General chemical principles |
Spectroscopic Profile
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.
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O-H Stretch: A very broad absorption is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]
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C=O Stretch: A strong, sharp absorption band should appear around 1710 cm⁻¹, corresponding to the carboxylic acid carbonyl group.[7]
-
C=C/C=N Stretches: Multiple sharp peaks in the 1500–1650 cm⁻¹ region are indicative of the aromatic quinoline ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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Aromatic Protons (4H): Signals expected in the δ 7.5-8.5 ppm range, showing complex splitting patterns (doublets, triplets) consistent with a substituted benzene ring.
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Carboxylic Acid Proton (1H): A broad singlet, typically downfield (> δ 12 ppm), which is exchangeable with D₂O.
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Methyl Protons (3H): A singlet around δ 2.4-2.6 ppm.
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Cyclopropyl Protons (5H): Complex multiplets in the upfield region (δ 0.8-1.5 ppm). The methine proton will be the most downfield of this group.
-
-
¹³C NMR:
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Carbonyl Carbon: A signal in the δ 165–175 ppm range.[8]
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Aromatic/Heteroaromatic Carbons: Multiple signals between δ 120–150 ppm.
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Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
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Cyclopropyl Carbons: Signals in the upfield aliphatic region, typically below δ 20 ppm.
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show high stability for the molecular ion.
-
Molecular Ion (M⁺•): A prominent peak at m/z = 227, which is likely to be the base peak, indicating the stability of the aromatic system.[9]
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Key Fragmentation: The most characteristic fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group.[9] A significant fragment ion should be observed at m/z = 182, corresponding to the [M - COOH]⁺ fragment.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-cyclopropyl-3-methylquinoline-4-carboxylic acid is dominated by its carboxylic acid functionality and the quinoline ring system.
Caption: Potential chemical transformations of the title compound.
Biological Context and Potential Applications
While specific biological data for 2-cyclopropyl-3-methylquinoline-4-carboxylic acid is not widely published, the broader class of quinoline-4-carboxylic acids is extensively studied for its therapeutic potential.[2]
-
Anticancer Activity: Many derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] As cancer cells have a high proliferation rate, they are highly dependent on this pathway, making DHODH an attractive therapeutic target. Inhibition leads to the depletion of pyrimidines, causing cell cycle arrest.[2]
-
Antibacterial Activity: The quinoline scaffold is central to the quinolone and fluoroquinolone classes of antibiotics. A primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair.[2] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.
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Anti-inflammatory and Antiviral Activity: Various quinoline derivatives have also shown promise as anti-inflammatory and antiviral agents, highlighting the broad utility of this chemical scaffold.[10][11]
The specific substitutions on 2-cyclopropyl-3-methylquinoline-4-carboxylic acid make it a compelling candidate for screening in these therapeutic areas.
Conclusion
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid is a well-defined heterocyclic compound with a rich chemical profile. Its synthesis is readily achievable through established methods like the Pfitzinger reaction, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The presence of the privileged quinoline-4-carboxylic acid scaffold, combined with unique cyclopropyl and methyl substitutions, makes it a molecule of significant interest for further investigation in medicinal chemistry and drug discovery programs. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and explore the potential of this compound.
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